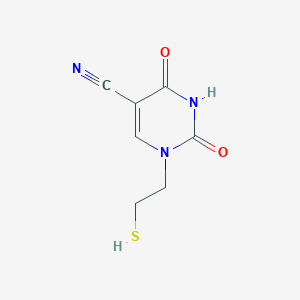

1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves reactions with aldehydes and ketones to give corresponding oxathiolanes . A specific synthesis method for a similar compound, 1,4,5-oxadithiepan-2-one (OTP), involves two steps: the synthesis of 2-mercaptoethyl 2-mercaptoacetate from 2-mercaptoethanol and 2-thioglycolic acid .Molecular Structure Analysis

The molecular structure of similar compounds like 2-Mercaptoethanol consists of a hydroxyl group and a sulfhydryl group attached to a two-carbon backbone . This structure confers solubility in water and lowers volatility .Chemical Reactions Analysis

2-Mercaptoethanol, a related compound, is known to react with aldehydes and ketones to give corresponding oxathiolanes . It is also used to reduce disulfide bonds that may form between thiol groups of cysteine residues .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Mercaptoethanol include a disagreeable, distinctive odor, a density of 1.114 g/cm^3, a melting point of -100 °C, and a boiling point of 157 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Utilization in Heterocyclic Chemistry

1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its derivatives are primarily used as building blocks in the synthesis of various heterocyclic compounds. For instance, studies have shown their utility in creating novel bis- and polyalkylation derivatives, particularly in the formation of poly(pyridines) and poly(pyrimidines) via S-alkylation (Abd El-Fatah et al., 2017).

Antimicrobial and Antioxidant Properties

This chemical is a precursor for synthesizing fused heterocyclic compounds with notable antioxidant activities. Research has focused on developing thiazolopyrimidines, tetrazolopyrimidine, and other derivatives, which have shown promising antioxidant properties (Salem et al., 2015). Additionally, the antimicrobial activities of related pyrimidine derivatives have been explored, with some showing effectiveness against various bacteria and fungi (Ziarani et al., 2015).

Application in Dye and Pigment Industry

Derivatives of this compound have been employed in the synthesis of dyes, particularly for polyester fabrics. Research into the dyeing properties and the effect of dispersing agents on these dyes indicates their potential utility in the textile industry (Al-Etaibi et al., 2013).

Potential in Drug Discovery

Though detailed information on drug applications is excluded as per the request, it's worth noting that the synthesis of certain derivatives of this compound has been linked to potential applications in drug discovery, including antitubercular and antimicrobial activities (Boukthir et al., 2013).

Wirkmechanismus

Target of Action

It is known that related compounds, such as mercaptoethanol, interact with several targets including lysozyme, lactoylglutathione lyase, and pyridoxine-5’-phosphate oxidase .

Mode of Action

Related compounds like mercaptoethanol are known to reduce disulfide bonds and act as biological antioxidants by scavenging hydroxyl radicals .

Biochemical Pathways

Related compounds like mercaptoethanol are known to disrupt the structure of proteins by breaking the s-s bonds, which can affect both the tertiary structure and the quaternary structure of some proteins .

Pharmacokinetics

It has been suggested that NBMI may also bind to other metals such as lead and iron .

Result of Action

Related compounds like mercaptoethanol are known to disrupt the structure of proteins, which can have various effects on cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. For instance, a study on a related compound, N,N‘bis-(2-mercaptoethyl)isophthalamide (NBMI), showed that it had an effect on physical fatigue and there were indications of positive effects on other symptoms as well .

Safety and Hazards

While specific safety and hazard information for “1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is not available, related compounds like 2-Mercaptoethanol are known to be hazardous. They have been associated with various health risks, including skin and eye irritation, respiratory irritation, and harmful if swallowed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dioxo-1-(2-sulfanylethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-3-5-4-10(1-2-13)7(12)9-6(5)11/h4,13H,1-2H2,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZNYSXSRYXDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CCS)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)

![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)

![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)

![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)